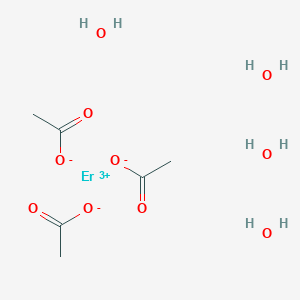
sodium;hydroxymethanesulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydroxymethanesulfonate hydrate, also known as sodium formaldehydesulfoxylate, is a chemical compound with the molecular formula CH₃NaO₃S·2H₂O. It is a versatile reagent widely used in various organic transformations and industrial applications. This compound is known for its stability in alkaline environments and its ability to decompose rapidly in acidic conditions, making it a valuable tool in chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate hydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{Na} + \text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning that the sodium dithionite is completely converted to sodium hydroxymethanesulfonate .
Industrial Production Methods: In industrial settings, sodium hydroxymethanesulfonate hydrate is produced on a large scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically sold as a dihydrate form, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxymethanesulfonate hydrate undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: It can participate in substitution reactions, where it replaces other functional groups in organic molecules.
Decomposition: In acidic conditions, it decomposes to produce sulfur dioxide and formaldehyde.
Common Reagents and Conditions:
Decomposition: The compound decomposes rapidly in acidic environments, releasing sulfur dioxide and formaldehyde.
Major Products Formed:
Reduction Products: Alcohols from the reduction of carbonyl compounds.
Decomposition Products: Sulfur dioxide and formaldehyde.
Scientific Research Applications
Sodium hydroxymethanesulfonate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium hydroxymethanesulfonate hydrate involves the transfer of a hydride ion (H⁻) from the compound to the target molecule. This transfer reduces the target molecule, converting carbonyl groups to alcohols. In acidic conditions, the compound decomposes, releasing sulfur dioxide and formaldehyde, which can further react with other molecules .
Comparison with Similar Compounds
Sodium formaldehydesulfoxylate: Similar in structure and function, used as a reducing agent and in industrial applications.
Sodium dithionite: Another reducing agent used in similar applications but with different stability and reactivity profiles.
Uniqueness: Sodium hydroxymethanesulfonate hydrate is unique due to its stability in alkaline environments and rapid decomposition in acidic conditions. This property makes it particularly useful in applications where controlled release of reducing agents is required .
Properties
IUPAC Name |
sodium;hydroxymethanesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRTAWKTONENW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)

